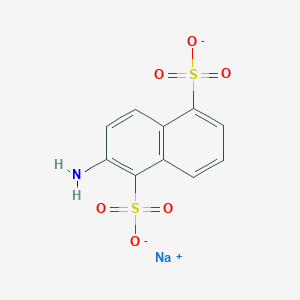

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt

Description

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt is a sulfonated aromatic compound with two sulfonic acid groups at the 1,5-positions of the naphthalene ring and an amino substituent at the 2-position. Its monosodium salt form enhances solubility in aqueous environments. The molecular formula is C₁₀H₈NNaO₆S₂, with a molecular weight of 325.29 g/mol (EINECS: 243-138-9) . This compound is primarily used as a dye intermediate and in biochemical research due to its functional groups enabling conjugation and fluorescence properties.

Properties

CAS No. |

19532-03-7 |

|---|---|

Molecular Formula |

C10H7NNa2O6S2 |

Molecular Weight |

347.3 g/mol |

IUPAC Name |

disodium;2-aminonaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |

InChI Key |

ACBJGAPIXKDCRP-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

19532-03-7 |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene Derivatives

The industrial synthesis begins with the sulfonation of Tobias acid (2-naphthylamine) using oleum (fuming sulfuric acid containing excess SO₃). This step introduces sulfonic acid groups at the 1,5-positions of the naphthalene ring. The reaction is conducted at 20–35°C to optimize selectivity and minimize polysulfonation byproducts. Excess SO₃ ensures complete sulfonation, while agitation prevents localized overheating. The resultant mixture contains 1,5-naphthalenedisulfonic acid alongside minor isomers (<5% total impurities).

Acid Eduction and Isolation

Following sulfonation, the crude product is subjected to acid eduction, where concentrated hydrochloric acid is added to precipitate the free disulfonic acid. This step eliminates residual sulfuric acid and unreacted starting materials. The slurry is cooled to 10–15°C and centrifuged to isolate the solid acid. Centrifugation parameters (e.g., 3,000 rpm for 20 minutes) are critical for achieving >95% yield of the intermediate acid.

Neutralization to Monosodium Salt

The free acid is converted to the monosodium salt by neutralization with a stoichiometric equivalent of sodium hydroxide (1 mole NaOH per mole of acid). This step requires precise pH control (6.0–7.0) to avoid over-neutralization to the disodium form. The reaction is exothermic, necessitating cooling to maintain temperatures below 40°C. The monosodium salt precipitates as a crystalline solid, which is filtered and washed with cold ethanol to remove residual salts.

Laboratory-Scale Adaptations

Solvent-Based Sulfonation

Small-scale syntheses often replace oleum with sulfur trioxide (SO₃) dissolved in inert solvents like dichloroethane. This method reduces corrosion risks and allows finer temperature control (25±2°C). A typical protocol involves:

-

Dissolving Tobias acid in dichloroethane.

-

Adding SO₃ dropwise over 2 hours.

The solvent is evaporated under vacuum, leaving a residue of 1,5-naphthalenedisulfonic acid, which is neutralized as described in Section 1.3.

Purification and Quality Control

Recrystallization

The crude monosodium salt is recrystallized from a 50% ethanol-water solution. This step removes isomers (e.g., 1,6- and 1,7-disulfonic acids) and inorganic salts. The product is recovered in 80–85% yield with ≥98% purity, verified by HPLC (C18 column, 0.1% H₃PO₄ mobile phase).

Ion-Exchange Chromatography

For high-purity applications (e.g., biochemical studies), the salt is dissolved in deionized water and passed through a strong cation-exchange resin (e.g., Dowex 50WX8). Elution with 0.5M NaCl selectively removes divalent metal ions, yielding a product with <0.1% impurity content.

Comparative Analysis of Synthesis Routes

Table 1: Industrial vs. Laboratory Methods

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction reactions can convert the amino group to an amine.

Substitution: The sulfonic acid groups can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, amines, and substituted naphthalenes .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Used as a reagent in the synthesis of dyes and pigments.

- Acts as a precursor for various organic compounds due to its functional groups.

-

Biochemical Studies

- Employed in enzyme kinetics studies.

- Functions as a fluorescent probe in biochemical assays, enhancing detection sensitivity.

-

Pharmaceutical Development

- Investigated for its potential as a diagnostic agent in medical imaging.

- Utilized in the development of new pharmaceuticals targeting specific biological pathways.

-

Industrial Applications

- Applied in the production of specialty chemicals including surfactants and corrosion inhibitors.

- Used in dye manufacturing processes owing to its ability to form stable complexes with metal ions.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for dyes and pigments | High reactivity and versatility |

| Biochemical Studies | Enzyme kinetics, fluorescent probes | Enhanced detection capabilities |

| Pharmaceutical Development | Diagnostic agents, drug formulation | Potential for targeted therapies |

| Industrial Production | Surfactants, corrosion inhibitors | High stability and effectiveness |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of derivatives synthesized from 1,5-naphthalenedisulfonic acid. The derivatives exhibited significant radical scavenging activity, suggesting potential applications in health supplements and pharmaceuticals aimed at oxidative stress reduction .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of sulfonamide derivatives on various enzymes showed that compounds derived from 1,5-naphthalenedisulfonic acid demonstrated notable inhibition of α-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties

Functional and Application Differences

Chemical Reactivity and Stability

- 2-Amino-1,5-naphthalenedisulfonic acid monosodium salt: The amino group at position 2 increases reactivity in diazo coupling reactions, making it valuable for azo dye synthesis. Its monosodium form balances solubility and ionic strength for biochemical applications .

- Disodium salts (e.g., 1655-29-4) : Higher solubility in polar solvents (e.g., seawater) due to two sodium ions, reducing aggregation in sensor calibration .

- Positional Isomers (e.g., 3-amino vs. 2-amino): Substituent position alters electronic properties. For example, 3-amino derivatives show shifted absorption peaks compared to 2-amino isomers, impacting dye color and sensor sensitivity .

Research and Industrial Significance

- Sensor Calibration : The disodium salt (1655-29-4) is preferred in environmental monitoring due to its solubility and stable fluorescence, replacing petroleum standards in PAH sensors .

- Dye Manufacturing: Amino-substituted derivatives (e.g., 2-amino and 3-amino isomers) serve as intermediates for acid dyes, with positional isomers dictating hue and fastness .

- Biochemical Studies: The monosodium salt’s balanced charge and functional groups make it suitable for protein labeling and fluorescence-based assays .

Biological Activity

1,5-Naphthalenedisulfonic acid, 2-amino-, monosodium salt (CAS Number: 17053-09-7) is a sulfonated aromatic compound that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in pharmaceuticals, environmental science, and as a chemical intermediate in various synthetic processes. This article aims to provide an in-depth overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₈NNaO₆S₂

- Molecular Weight : 288.30 g/mol

This compound features two sulfonic acid groups (-SO₃H) and an amino group (-NH₂), which contribute to its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of the sulfonic and amino groups, which facilitate electron donation .

Antimicrobial Properties

1,5-Naphthalenedisulfonic acid derivatives have shown promising antimicrobial activities against various pathogens. For instance, a study highlighted that certain derivatives exhibited effective inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Cytotoxic Effects

The cytotoxicity of 1,5-Naphthalenedisulfonic acid has been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .

Study on Antioxidant Activity

A recent study investigated the antioxidant capacity of various naphthalene derivatives, including 1,5-Naphthalenedisulfonic acid. The results showed that this compound effectively reduced oxidative stress markers in vitro:

- Experimental Setup : Human liver cells were treated with hydrogen peroxide and then exposed to varying concentrations of the compound.

- Results : A significant reduction in malondialdehyde (MDA) levels was observed at concentrations above 50 µM.

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects of naphthalene derivatives against multidrug-resistant bacteria:

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Findings : The monosodium salt exhibited notable antibacterial activity against resistant strains, indicating its potential as a lead compound for drug development.

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of 1,5-Naphthalenedisulfonic acid. Toxicological assessments have indicated low acute toxicity levels; however, long-term exposure effects remain under investigation. Regulatory assessments have classified it as having low ecological hazard potential .

Q & A

Q. What are the standard synthetic routes for preparing 1,5-naphthalenedisulfonic acid, 2-amino-, monosodium salt, and how can purity be optimized?

The compound is typically synthesized via sulfonation and nitration of naphthalene derivatives. A common route involves nitration of naphthalene followed by sulfonation at the 1,5-positions, reduction of the nitro group to an amine, and subsequent neutralization with sodium hydroxide to form the monosodium salt . To optimize purity, recrystallization from aqueous ethanol (50-60% v/v) is recommended, followed by ion-exchange chromatography to remove residual isomers like 1,6-naphthalenedisulfonic acid derivatives . Purity can be verified via HPLC using a C18 column with UV detection at 254 nm .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- UV-Vis Spectroscopy : The aromatic amine group exhibits strong absorption at 280-320 nm, while the sulfonic acid groups contribute to absorbance below 220 nm .

- NMR : H NMR in DO shows signals for aromatic protons at δ 7.8–8.5 ppm (split due to sulfonate groups) and the amino proton at δ 5.2–5.5 ppm (exchangeable). C NMR confirms sulfonate carbons at δ 125–130 ppm .

- Mass Spectrometry : ESI-MS in negative mode typically displays [M–Na] at m/z 303.3 (CHNOS) .

Q. How is this compound utilized in analytical separations, and what methodological considerations are critical?

It is employed as a UV-active probe in capillary electrophoresis (CE) for anion detection. A background electrolyte (BGE) containing 10 mM 1,5-naphthalenedisulfonic acid disodium salt hydrate and 5 mM 1,3,6-naphthalenetrisulfonic acid trisodium salt enables indirect UV detection at 214 nm. Key parameters include pH 2.5 (adjusted with phosphoric acid) and a voltage of -20 kV to optimize resolution . For HPLC, a mobile phase of acetonitrile/water (15:85 v/v) with 0.1% trifluoroacetic acid provides baseline separation of derivatives on a C18 column .

Advanced Research Questions

Q. What mechanistic role does this compound play in azo dye synthesis, and how do structural modifications affect dye properties?

The amino group serves as a diazotization site for coupling with aromatic amines or phenols, forming azo dyes like Direct Blue 71 and Reactive Yellow 3 . Substituents at the 2-amino position influence dye stability and colorfastness: electron-withdrawing groups (e.g., –SO) enhance water solubility but reduce affinity for cellulose, while electron-donating groups (e.g., –OCH) improve binding to fabrics . Computational modeling (DFT) of the HOMO-LUMO gap can predict λ shifts in UV-Vis spectra .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

Reported discrepancies arise from salt forms (monosodium vs. disodium) and hydration states. The monosodium salt (CHNNaOS) is hygroscopic and sparingly soluble in cold water (2.1 g/L at 20°C), while the disodium salt (CHNaOS) dissolves readily (≥50 g/L) . Stability studies under varying pH (2–12) and temperature (4–60°C) show degradation above pH 10 due to sulfonate group hydrolysis, monitored via TLC or LC-MS .

Q. What strategies mitigate isomer interference during synthesis or analytical applications?

Co-produced isomers (e.g., 1,6-naphthalenedisulfonic acid derivatives) can be minimized using kinetic control during sulfonation (60–70°C, 4–6 hours) . For analytical separations, micellar electrokinetic chromatography (MEKC) with sodium dodecyl sulfate (SDS) resolves positional isomers with resolution >1.5 . X-ray crystallography confirms regiochemistry via distinct sulfonate group packing patterns .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

The monosodium salt is harmful if inhaled or ingested (GHS Hazard Code H302/H315). Use PPE (gloves, goggles) and work in a fume hood. Storage at 2–8°C in airtight containers prevents hygroscopic degradation . Spills should be neutralized with 5% sodium bicarbonate and rinsed with copious water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.